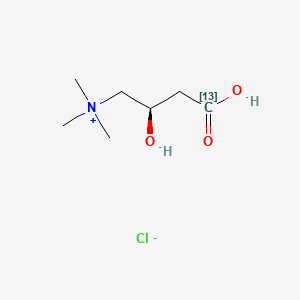

L-Carnitine-13C Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO3 |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-hydroxycarbonylpropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i7+1; |

InChI Key |

JXXCENBLGFBQJM-DJFNMIKHSA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](C[13C](=O)O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Origin of Product |

United States |

Mass Spectrometry Ms :mass Spectrometry is the Cornerstone for Determining Isotopic Enrichment. when Coupled with Liquid Chromatography Lc Ms , It Also Confirms Chemical Purity.

Isotopic Enrichment: The analysis measures the mass-to-charge ratio (m/z) of the molecule. L-Carnitine-¹³C will exhibit a mass shift corresponding to the number of ¹³C atoms incorporated (e.g., +1 for [1-¹³C], +3 for [methyl-¹³C₃]). By comparing the signal intensity of the labeled ion to that of the residual unlabeled ion, the isotopic enrichment can be calculated. Research-grade standards typically require enrichment of >99%.

Chemical Purity: LC-MS separates the target compound from any synthetic precursors, byproducts, or contaminants, providing a quantitative measure of its chemical purity.

Nuclear Magnetic Resonance Nmr Spectroscopy:nmr is Unparalleled for Confirming the Precise Location of the Isotopic Label and Verifying the Overall Chemical Structure.

Enzymatic and Chemo-enzymatic Approaches for L-Carnitine-¹³C Production

To overcome the challenges of traditional asymmetric synthesis, enzymatic and chemo-enzymatic methods have emerged as powerful alternatives. These approaches leverage the exquisite stereoselectivity of enzymes to produce L-Carnitine-¹³C with exceptionally high enantiomeric purity.

A prominent chemo-enzymatic strategy involves the stereoselective reduction of a ketone.

Precursor Synthesis: An achiral keto-ester, such as ethyl 4-chloro-3-oxobutanoate, is synthesized. The ¹³C label can be incorporated into this precursor at a desired position using standard chemical methods.

Enzymatic Reduction: The key step is the reduction of the C3 ketone to a hydroxyl group. A ketoreductase enzyme, often sourced from microorganisms like Saccharomyces cerevisiae or an engineered recombinant enzyme, is used. The enzyme selectively produces the (R)-hydroxy enantiomer, which corresponds to the L-configuration of carnitine, with an enantiomeric excess often exceeding 99.5%.

Chemical Completion: Following the enzymatic step, the synthesis is completed using conventional chemical reactions. The (R)-hydroxy ester is reacted with trimethylamine (B31210) to install the quaternary ammonium (B1175870) group and then hydrolyzed to yield the final L-Carnitine-¹³C Chloride product.

Another approach utilizes enzymatic resolution. A racemic mixture of a carnitine precursor, such as carnitinenitrile, is synthesized with the desired ¹³C label. A stereoselective enzyme, like a nitrilase, is then introduced. The enzyme exclusively hydrolyzes the L-enantiomer of the nitrile to L-Carnitine, leaving the D-enantiomer unreacted. The resulting L-Carnitine can then be easily separated.

The advantages of these biocatalytic methods include milder reaction conditions, reduced environmental impact, and, most importantly, unparalleled stereocontrol, making them highly attractive for the commercial production of high-purity L-Carnitine-¹³C Chloride.

Advanced Analytical Techniques for L Carnitine 13c Chloride and Labeled Metabolites

Mass Spectrometry (MS)-Based Methodologies for Labeled Carnitine Detection

Mass spectrometry has become an indispensable tool in metabolomics and metabolic flux analysis due to its high sensitivity and specificity. When coupled with isotopic tracers like L-Carnitine-13C Chloride, MS-based methods allow for the precise tracking of the carbon backbone of carnitine as it is metabolized, providing deep insights into fatty acid and amino acid oxidation pathways. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for metabolic tracing experiments involving 13C-labeled compounds. nih.gov Its ability to measure mass-to-charge ratios (m/z) with very high accuracy allows for the clear differentiation between unlabeled (12C) metabolites and their 13C-labeled counterparts (isotopologues). nih.gov This resolving power is essential for determining the mass isotopomer distribution (MID), which describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a specific metabolite. nih.govnih.gov

In studies using this compound, HRMS can track the incorporation of 13C atoms into various acylcarnitines and downstream metabolites. For instance, by supplying cells with a medium containing fully 13C-labeled glucose and amino acids, researchers can use HRMS to identify which metabolites are synthesized de novo (showing high 13C enrichment) and which are taken up from the environment. nih.gov This approach, often termed "deep labeling," allows for the comprehensive mapping of active and inactive metabolic pathways. nih.gov For example, the detection of 13C2-acetylcarnitine in cells grown with 13C-labeled nutrients but 12C-carnitine indicates that the cells utilize extracellular carnitine to transport 13C-labeled acyl groups. nih.gov

The data obtained from HRMS analyses provide a detailed snapshot of the metabolic state, revealing dependencies on extracellular nutrients and the activity of specific pathways, such as the formation of short-chain acylcarnitines from branched-chain amino acid metabolism. nih.govnih.gov

| Parameter | Description | Application in L-Carnitine-13C Research | Reference |

|---|---|---|---|

| Mass Accuracy | The closeness of the measured m/z to the theoretical m/z. Typically in the low ppm range. | Unambiguously distinguishes between 12C- and 13C-containing isotopologues. | amegroups.org |

| Resolving Power | The ability to distinguish between two peaks of slightly different m/z. | Separates overlapping peaks from complex biological matrices, ensuring accurate isotopologue detection. | amegroups.org |

| Mass Isotopomer Distribution (MID) | The fractional abundance of all mass isotopologues (M+0, M+1, M+n) of a metabolite. | Quantifies the degree of 13C incorporation into carnitine and its metabolites, revealing pathway activity. | nih.govnih.gov |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for both the structural elucidation and quantification of metabolites. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. bevital.no This process provides a structural fingerprint that is highly specific to the molecule of interest. For acylcarnitines, a common fragmentation pattern involves the neutral loss of trimethylamine (B31210) (59 amu) or a characteristic product ion at m/z 85. nih.govbevital.no

For quantitative analysis, a technique known as Multiple Reaction Monitoring (MRM) is often employed. bevital.no In MRM, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions for each analyte. This high specificity allows for accurate quantification even in complex biological samples like plasma or tissue extracts. nih.govbevital.no

In the context of this compound research, MS/MS is essential for quantifying the labeled compound and its metabolic products. To correct for variations during sample preparation and analysis, stable isotope-labeled internal standards (often deuterated, e.g., d3-acetylcarnitine) are used. nih.govbevital.nobasicmedicalkey.com By comparing the signal of the 13C-labeled analyte to its corresponding internal standard, precise and accurate concentration measurements can be achieved. bevital.nounimi.it This approach has been widely adopted for newborn screening of metabolic disorders by profiling acylcarnitines in dried blood spots. nih.govzivak.com

To handle the complexity of biological samples, mass spectrometry is frequently coupled with a separation technique, most commonly Liquid Chromatography (LC). bevital.no LC separates the components of a mixture before they enter the mass spectrometer, reducing ion suppression and allowing for the differentiation of isomers—molecules with the same mass but different structures. restek.com

Several LC methods are used for carnitine analysis:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for retaining and separating highly polar compounds like free carnitine and short-chain acylcarnitines without the need for chemical derivatization. bevital.nobevital.no HILIC columns, combined with mobile phases high in organic solvent, also enhance the ionization efficiency in the MS source. bevital.no

Reversed-Phase Chromatography (RPC): Columns like C18 are used to separate acylcarnitines based on the length and hydrophobicity of their acyl chains. nih.govrestek.com This is crucial for separating different acylcarnitine species, including isomeric forms that are important for the differential diagnosis of metabolic disorders. nih.govrestek.com

The combination of LC with MS/MS (LC-MS/MS) provides a robust and sensitive platform for the comprehensive analysis of this compound and its metabolites. researchgate.net This setup allows for the simultaneous quantification of a wide range of acylcarnitines, from short-chain to long-chain species, providing a detailed profile of carnitine metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Carnitine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. nih.gov Unlike mass spectrometry, which measures mass, NMR detects the specific positions of isotopes within a molecule's carbon skeleton. This makes it an exceptionally valuable tool for isotopomer analysis in metabolic flux studies. nih.govox.ac.uk

13C-NMR directly detects the 13C nucleus, which has a nuclear spin that is absent in the more abundant 12C isotope. frontiersin.org The chemical shift of a 13C nucleus in the NMR spectrum is highly sensitive to its local chemical environment, allowing for the assignment of signals to specific carbon atoms in the L-carnitine molecule. bmrb.iohuji.ac.il

This capability is paramount for positional isotopomer analysis. While MS can determine how many 13C atoms have been incorporated into a metabolite, 13C-NMR can reveal where those atoms are located. nih.gov This information is crucial for distinguishing between different metabolic pathways that may produce the same metabolite but with a different labeling pattern. For example, tracing the fate of [1-13C]acetyl-L-carnitine through the TCA cycle can be monitored by observing the specific positions of the 13C label in downstream metabolites like glutamate. nih.gov The enrichment of the 13C isotope at a specific atomic position can be measured relative to a native analog or an internal reference. ckisotopes.com

NMR spectroscopy is a non-invasive technique, making it suitable for studying metabolic processes in living cells (in vitro) and intact tissues (ex vivo). frontiersin.orgnih.gov

In Vitro Studies: In cellular models, 13C-labeled L-carnitine can be added to the culture medium, and the cells can be harvested at different time points. NMR analysis of cell extracts can then reveal the rate of uptake and the dynamic conversion of this compound into various metabolites. nih.gov This approach has been used to study the binding of long-chain acylcarnitines to mitochondrial carrier proteins by monitoring chemical shift perturbations in NMR spectra. nih.gov

Ex Vivo Studies: Intact tissues, such as liver slices or perfused hearts, can be maintained in a metabolically active state outside the body. nih.govnih.gov By supplying these tissues with 13C-labeled substrates like hyperpolarized [1-13C]acetyl-L-carnitine, researchers can use NMR to monitor metabolic fluxes in real-time. nih.govnih.gov This has been demonstrated in studies of the diabetic heart, where hyperpolarized MRI (a form of NMR) was used to show that L-carnitine supplementation stimulates carbohydrate metabolism in vivo. nih.gov These dynamic tracing experiments provide invaluable information on how metabolic networks operate and respond to different physiological or pathological conditions. nih.gov

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference |

|---|---|---|---|

| Primary Measurement | Mass-to-charge ratio (m/z) | Nuclear spin properties (chemical shift) | nih.gov |

| Sensitivity | High (picomolar to femtomolar) | Lower (micromolar to millimolar) | nih.gov |

| Isotope Information | Number of incorporated labels (isotopologue distribution) | Positional information of labels (isotopomer analysis) | nih.govox.ac.uk |

| Sample State | Typically destructive (requires extraction) | Non-destructive (can be used on intact cells/tissues) | frontiersin.orgnih.gov |

| Key Application | Quantification of labeled metabolites and metabolic profiling | Determining positional enrichment and real-time flux analysis | nih.govnih.gov |

Hyperpolarized 13C NMR Spectroscopy for Enhanced Signal Detection

Hyperpolarized Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated imaging technique that enables the real-time, non-invasive measurement of enzymatic activity and metabolic pathways. escholarship.org The fundamental challenge of conventional 13C MRS is its very low signal-to-noise ratio (SNR) due to the low natural abundance of 13C (1.1%) and low thermal equilibrium polarization. nih.gov Hyperpolarization, achieved through dissolution Dynamic Nuclear Polarization (dDNP), overcomes this limitation by increasing the signal by 10,000 to 100,000-fold. nih.govnih.gov This dramatic signal enhancement allows for the tracking of 13C-labeled substrates, such as L-Carnitine-13C, as they are metabolized in vivo. nih.gov

The application of this technique often involves introducing a hyperpolarized 13C-labeled precursor, like [2-13C]pyruvate, which is then enzymatically converted into downstream metabolites. nih.govnih.gov The 13C label is carried over into acetyl-CoA, a primary precursor for the tricarboxylic acid (TCA) cycle, and subsequently incorporated into molecules like acetyl-carnitine and [5-13C]glutamate. nih.gov This allows for the direct, real-time observation of metabolic fluxes that are critical in understanding cellular energy homeostasis. nih.gov

In a notable study utilizing a directly labeled substrate, hyperpolarized [1-13C]acetyl-l-carnitine ([1-13C]ALCAR) was developed as a probe to directly assess TCA cycle activity. nih.gov This probe demonstrated the necessary properties for in vivo measurements, including a significant signal enhancement and a sufficiently long relaxation time. The detection of downstream metabolites, specifically [5-13C]glutamate, confirmed that the hyperpolarized 13C label from acetyl-l-carnitine (B1666533) entered the TCA cycle, providing a direct window into mitochondrial function. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Liquid-State Polarization Level | 21.3 ± 5.3% | nih.gov |

| Signal Enhancement (vs. thermal polarization) | ~80,000-fold | nih.gov |

| Longitudinal Relaxation Time (T1) | 50.1 ± 0.8 s | nih.gov |

| Chemical Shift | 174.6 ppm | nih.gov |

Chromatographic Separations Coupled with Isotope-Specific Detection

The analysis of this compound and its labeled metabolites heavily relies on the coupling of high-resolution chromatographic separation techniques with highly specific isotope-sensitive detectors. This combination allows for the precise quantification and differentiation of exogenous labeled compounds from their endogenous, unlabeled counterparts. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common separation methods employed. researchgate.netuvic.ca

Because L-carnitine and its acyl derivatives are highly polar and often lack a strong chromophore for UV detection, a derivatization step is frequently required. kosfaj.orgepa.gov Pre-column derivatization with reagents such as 1-aminoanthracene (B165094) or 3-nitrophenylhydrazine (B1228671) creates fluorescent or UV-absorbing derivatives that can be readily detected. uvic.caepa.gov

The detector of choice for isotope-specific analysis is the mass spectrometer (MS), particularly tandem mass spectrometry (MS/MS). researchgate.netmedscape.com This technique offers exceptional sensitivity and specificity. When coupled with HPLC or UPLC, it allows for the separation of complex biological mixtures, followed by the specific detection of ions based on their mass-to-charge ratio. For isotope tracing studies, the mass difference between the 13C-labeled L-carnitine and the natural abundance 12C-carnitine is easily resolved by the mass spectrometer. nih.gov Methods like multiple-reaction monitoring (MRM) can be used to further enhance specificity and sensitivity for quantitative analysis of labeled carnitines. uvic.ca This approach enables the monitoring of metabolic pathways by tracking the appearance of the 13C label in various downstream acylcarnitines and other related metabolites. researchgate.netmedscape.com

| Method | Analytes | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Ion-pair, reversed-phase HPLC | Carnitine biosynthesis metabolites (using deuterium-labeled standards) | Electrospray tandem mass spectrometry | 0.05-0.1 µmol/L | researchgate.net |

| UPLC | 24 13C6-3NPH derivatized carnitines | Multiple-Reaction Monitoring-Mass Spectrometry (MRM-MS) | Not Specified | uvic.ca |

| HPLC on Hypersil C18 column | L-carnitine, acetyl-L-carnitine, propionyl-L-carnitine (derivatized with 1-aminoanthracene) | Fluorescence Detector | Not Specified (Linearity from 0.25-160 µmol/L) | epa.gov |

Harnessing this compound for Advanced Metabolic Flux Analysis

The study of cellular energy metabolism, particularly the intricate processes of fatty acid oxidation, relies on precise tools to track the movement of molecules through complex biochemical pathways. This compound, a stable isotope-labeled version of the essential metabolite L-carnitine, has emerged as a powerful probe in the field of ¹³C metabolic flux analysis (¹³C-MFA). frontiersin.orgethz.ch This technique allows researchers to quantify the rates (fluxes) of metabolic reactions within living cells by tracing the journey of ¹³C atoms from a labeled substrate into various downstream metabolites. ethz.chresearchgate.net By specifically labeling the carnitine molecule, investigators can gain unparalleled insights into the dynamics of the carnitine shuttle system, its constituent enzymes, and its direct influence on fatty acid oxidation, acetyl-CoA homeostasis, and ketogenesis. nih.govnih.gov

Application of L Carnitine 13c Chloride in Metabolic Flux Analysis

Ketone Body Metabolism and Carnitine Interplay

Tracing ¹³C-Labeled Carbon into Ketone Bodies and Their Utilization

L-Carnitine plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process that can lead to the production of ketone bodies, particularly in the liver. By using L-Carnitine labeled with ¹³C, researchers can trace the flow of carbon atoms from fatty acids into the ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate. While direct tracing with L-Carnitine-¹³C Chloride would label the carnitine molecule itself, studies often utilize ¹³C-labeled acetyl-L-carnitine (B1666533) to specifically trace the acetyl group, which is a direct precursor to ketone body synthesis.

When [1-¹³C]acetyl-L-carnitine is introduced into a biological system, the labeled acetyl-CoA can enter several metabolic pathways, including the tricarboxylic acid (TCA) cycle and ketogenesis. The ¹³C label can then be detected in ketone bodies, allowing for the quantification of the rate of ketone body synthesis from acetyl-CoA derived from fatty acid oxidation. This approach provides valuable data on hepatic ketogenesis under various physiological and pathological conditions. For example, studies in diabetic models have shown altered ketone body metabolism, which can be meticulously dissected using ¹³C-labeled tracers.

Research Findings on ¹³C-Labeled Substrate Utilization for Ketogenesis

| Tracer | Organism/System | Key Finding |

| [1-¹³C]acetyl-L-carnitine | In vivo (rat) | Enables direct measurement of TCA cycle activity and provides a precursor for tracing ketone body metabolism. ismrm.org |

| [U-¹³C]propionate | Human (NAFLD patients) | Increased mitochondrial oxidative metabolism was observed, with excess acetyl-CoA being shunted to the TCA cycle rather than ketone production. researchgate.net |

| L-carnitine | Hyperammonemic mice | L-carnitine administration enhanced the production of β-hydroxybutyrate, indicating a stimulation of fatty acid oxidation and ketogenesis. nih.gov |

Amino Acid Metabolism Intersections with Carnitine Cycling

The metabolism of certain amino acids, particularly branched-chain amino acids (BCAAs), is intricately linked with the carnitine pool. The catabolism of BCAAs generates various acyl-CoA intermediates that can be esterified to carnitine, forming specific acylcarnitines.

Branched-Chain Amino Acid Catabolism and Acylcarnitine Formation

The breakdown of the BCAAs—leucine, isoleucine, and valine—produces branched-chain acyl-CoA esters. These can be transesterified with carnitine to form branched-chain acylcarnitines (BCACs). Using ¹³C-labeled BCAAs in metabolic tracing studies allows for the direct observation and quantification of the flux from these amino acids to their corresponding acylcarnitines.

For instance, the catabolism of ¹³C-labeled isoleucine can be traced to the formation of ¹³C-labeled propionyl-carnitine. nih.gov This demonstrates the active degradation of isoleucine and its contribution to the propionyl-CoA pool. Such studies have revealed that in certain cell types, like human cancer cells, BCAAs are transaminated and metabolized to short-chain acylcarnitines, although they may not significantly enter the TCA cycle for energy production. nih.gov

Observed ¹³C-Labeled Acylcarnitines from BCAA Catabolism

| ¹³C-Labeled BCAA | Cell/Tissue Type | Observed ¹³C-Acylcarnitine | Metabolic Implication |

| [U-¹³C]Isoleucine | Human cancer cells (HCT116) | ¹³C₃-Propanoyl-carnitine | Active isoleucine degradation pathway. nih.gov |

| [U-¹³C]Valine | Human fibroblasts | ¹³C₃-Propionyl-carnitine | Carbon shunting from valine to downstream metabolites in certain metabolic disorders. nih.gov |

| [U-¹³C]Leucine, Isoleucine, Valine | Human cancer cells (HCT116) | Various branched-chain acylcarnitines | BCAA metabolism is active but may not be primarily for energy production in these cells. nih.gov |

Pyruvate (B1213749) Recycling Pathways and ¹³C-Labeled Acetyl-L-Carnitine

Pyruvate recycling is a metabolic pathway where intermediates from the TCA cycle are converted back to pyruvate. This process is significant in tissues like the liver and brain. ¹³C-labeled acetyl-L-carnitine is a valuable tool for studying these pathways. When [2-¹³C]acetyl-L-carnitine is administered, the labeled acetyl-CoA enters the TCA cycle. The ¹³C label can then be traced through various TCA cycle intermediates and back to pyruvate, lactate (B86563), and alanine.

The appearance of ¹³C in specific positions of these molecules, which would not be labeled through direct glycolysis, provides evidence for pyruvate recycling. For example, in studies of brain metabolism, the detection of [1-¹³C]citrate and [5-¹³C]glutamate following the administration of [2-¹³C]pyruvate (which forms [1-¹³C]acetyl-CoA) demonstrates the flux of acetyl-CoA into the TCA cycle and its subsequent metabolism. ahajournals.org Research in brain tumor patients using [U-¹³C]glucose has quantified the relative flux of pyruvate recycling to be around 12.0% ± 5.0% with respect to glycolysis, highlighting the activity of this pathway in cancer metabolism. ismrm.org

Glucose Metabolism and Indirect Effects on Acylcarnitine Profiles

The metabolism of glucose has a profound, albeit often indirect, effect on the profiles of acylcarnitines. The interplay between glucose and fatty acid oxidation, often referred to as the "Randle cycle," dictates the cellular fuel preference and consequently influences the generation of acylcarnitines.

During periods of high glucose availability and glycolysis, the resulting increase in malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria. This leads to a decrease in fatty acid oxidation and a subsequent reduction in the formation of long-chain acylcarnitines. Conversely, under conditions of low glucose availability or insulin (B600854) resistance, fatty acid oxidation is upregulated, leading to an accumulation of acyl-CoA intermediates and a corresponding increase in various acylcarnitine species.

Stable isotope tracing with ¹³C-glucose can elucidate these complex interactions. By tracing the fate of ¹³C-glucose, researchers can quantify the flux through glycolysis and the TCA cycle. nih.gov Concurrently, analyzing the acylcarnitine pool can reveal how shifts in glucose metabolism impact fatty acid and amino acid oxidation. For example, studies in individuals with different glucose tolerance states have shown distinct acylcarnitine profiles, suggesting that dysregulation of mitochondrial fatty acid and amino acid metabolism is linked to impaired glucose homeostasis. nih.govnih.gov In adipocytes, dynamic ¹³C flux analysis with labeled glucose has shown that insulin stimulation leads to a rapid increase in glycolytic flux, which in turn would be expected to alter the acylcarnitine profile by modulating fatty acid oxidation. nih.gov

L Carnitine 13c Chloride in Investigating Cellular Bioenergetics and Mitochondrial Function

Assessment of Substrate Utilization in Isolated Mitochondria

Isotope tracing with labeled carnitine allows for the direct assessment of fatty acid oxidation (FAO) and substrate preference in isolated mitochondria. By introducing L-Carnitine labeled with carbon-13, researchers can track the transport of fatty acids across the mitochondrial membrane and their subsequent catabolism.

Detailed research findings indicate that the transport of fatty acids into the mitochondria is a rate-limiting step for their oxidation. oregonstate.edu Studies using isolated mitochondria have demonstrated that the availability of L-carnitine directly influences the rate of FAO. For instance, in experiments with isolated rat heart mitochondria, the oxidation of fatty acids like palmitoyl-L-carnitine was shown to be dependent on the carnitine shuttle system. nih.gov

A study utilizing deuterium-labeled carnitine (d3-carnitine), a methodologically similar stable isotope tracing technique, provided direct evidence of carnitine's rapid uptake and conversion in muscle tissue. nih.gov Following intravenous injection in mice, d3-carnitine was observed to diffuse into skeletal muscles and was promptly acetylated to form d3-acetylcarnitine, particularly during muscle contraction. nih.gov This demonstrates the dynamic nature of the carnitine pool in response to metabolic demand. While not using 13C specifically, this study highlights how labeled carnitine can be used to trace its fate and assess the utilization of the carnitine-dependent pathway for fuel.

By employing 13C-labeled fatty acids in conjunction with unlabeled L-carnitine in isolated mitochondria, researchers can quantify the contribution of specific fatty acids to the acetyl-CoA pool. The appearance of 13C label in tricarboxylic acid (TCA) cycle intermediates and CO2 provides a direct measure of the rate of oxidation of the labeled fatty acid. nih.gov This approach has been used to show that both proliferative and oxidative cells have robust FAO, but the downstream fate of the acetyl-CoA differs. nih.gov

Table 1: Isotope Tracing of Fatty Acid Oxidation in Isolated Mitochondria

| Experimental Model | Labeled Substrate | Key Finding | Reference |

|---|---|---|---|

| Isolated rat heart mitochondria | Palmitoyl-L-carnitine | Demonstrated the essential role of the carnitine shuttle in the oxidation of long-chain fatty acids. | nih.gov |

| Mouse skeletal muscle (in vivo) | d3-Carnitine | Showed rapid uptake of carnitine into muscle and its conversion to acetylcarnitine, especially during contraction. | nih.gov |

| Cultured cells (proliferative vs. oxidative) | 13C-labeled long-chain fatty acids | Revealed that while β-oxidation is active in both cell types, the subsequent metabolic pathway of citrate (B86180) is distinct. | nih.gov |

Mitochondrial Respiration and Oxidative Phosphorylation Studies with 13C-Labeled Substrates

The rate of mitochondrial respiration and the efficiency of oxidative phosphorylation (OXPHOS) are critical indicators of mitochondrial health. 13C-labeled substrates, including derivatives of L-Carnitine-13C Chloride, provide a powerful means to probe these functions directly.

A groundbreaking development in this area is the use of hyperpolarized [1-13C]acetyl-L-carnitine ([1-13C]ALCAR). nih.govnih.govacs.org Hyperpolarization dramatically increases the magnetic resonance signal of the 13C-labeled substrate, allowing for real-time, non-invasive tracking of its metabolic fate in vivo. nih.govnih.govacs.org In a study using this technique, [1-13C]ALCAR was administered to rats to investigate cardiac TCA cycle activity. nih.govnih.govacs.org The labeled acetyl group from ALCAR is transferred to Coenzyme A (CoA) to form [1-13C]acetyl-CoA, which then enters the TCA cycle. The subsequent appearance of the 13C label in [5-13C]glutamate serves as a direct readout of TCA cycle flux and, by extension, oxidative phosphorylation. nih.govnih.govacs.org This approach allows for a direct assessment of mitochondrial function that is not dependent on the activity of pyruvate (B1213749) dehydrogenase (PDH). nih.gov

The research demonstrated that this method could successfully detect changes in cardiac TCA cycle activity under different nutritional states (fed vs. fasted). nih.govnih.gov These findings represent the first instance of using hyperpolarized [1-13C]ALCAR to directly analyze mitochondrial function and TCA cycle activity in vivo, highlighting its potential for studying diseases characterized by dysregulated OXPHOS. nih.govnih.govacs.org

Furthermore, studies on perfused livers from young and old rats have shown that treatment with acetyl-L-carnitine (B1666533) can stimulate mitochondrial respiration and restore age-dependent declines in oxygen consumption. core.ac.uk While not using a labeled compound, this research underscores the direct impact of the carnitine system on oxidative metabolism, which can be precisely quantified using 13C-labeled tracers.

Table 2: Probing Mitochondrial Respiration with 13C-Labeled Acetyl-L-Carnitine

| Technique | Labeled Probe | Metabolic Readout | Key Insight | Reference |

|---|---|---|---|---|

| Hyperpolarized 13C MRS | [1-13C]Acetyl-L-carnitine | [5-13C]Glutamate | Provides a direct, non-invasive measure of TCA cycle activity and OXPHOS, independent of PDH flux. | nih.govnih.govacs.org |

| Perfused Liver Studies | Acetyl-L-carnitine (unlabeled) | Oxygen Consumption | ALCAR treatment restores age-related decline in mitochondrial respiration. | core.ac.uk |

Cytosolic-Mitochondrial Metabolic Interplay Revealed by Isotope Tracing

The carnitine shuttle, which transports fatty acids into the mitochondria, is a classic example of the metabolic interplay between the cytosol and mitochondria. Isotope tracing with labeled carnitine has provided deeper insights into this relationship, revealing that its role extends beyond simple fatty acid transport.

Recent research using stable isotope tracing has demonstrated that the carnitine shuttle can also facilitate the transport of two-carbon acetyl units from the mitochondria to the cytosol. biorxiv.orgnih.gov In cancer cells engineered to lack the primary enzymes for cytosolic acetyl-CoA production (ACLY and ACSS2), the cells remained viable and maintained histone acetylation. biorxiv.orgnih.gov By tracing 13C-labeled glucose and fatty acids, the study showed that these substrates could still contribute to cytosolic acetyl-CoA pools. biorxiv.orgnih.gov This process was found to be dependent on carnitine acetyltransferase (CrAT), the enzyme that converts mitochondrial acetyl-CoA to acetylcarnitine. The resulting acetylcarnitine is then exported to the cytosol, where it can be converted back to acetyl-CoA, thus linking mitochondrial acetyl-CoA production to cytosolic processes like lipid synthesis and histone acetylation. biorxiv.orgnih.gov

This "acetylcarnitine shuttle" provides a previously underappreciated route for carbon transport between the two compartments. Studies using deuterium-labeled carnitine (d3-carnitine) further support the rapid transport of carnitine into cells and its immediate involvement in buffering acetyl-CoA pools via the formation of d3-acetylcarnitine. nih.gov This dynamic exchange underscores the critical role of the carnitine system in maintaining metabolic communication and flexibility between the mitochondria and the cytosol.

Table 3: Elucidating Cytosolic-Mitochondrial Interplay with Labeled Carnitine

| Isotope Tracer | Experimental System | Key Discovery | Reference |

|---|---|---|---|

| 13C-Glucose / 13C-Fatty Acids | ACLY/ACSS2 double knockout cancer cells | The carnitine shuttle can export mitochondrial acetyl units as acetylcarnitine to supply cytosolic acetyl-CoA pools. | biorxiv.orgnih.gov |

| d3-Carnitine | Mouse skeletal muscle | Demonstrated rapid transport of carnitine across the cell membrane and its immediate acetylation, highlighting the shuttle's activity. | nih.gov |

Role in Maintaining Acetyl-CoA/CoASH Ratio

A crucial function of L-carnitine within the mitochondria is to buffer the ratio of acetyl-CoA to free coenzyme A (CoASH). nih.gov When the rate of acetyl-CoA production (from glycolysis or fatty acid oxidation) exceeds its rate of entry into the TCA cycle, the accumulation of acetyl-CoA can inhibit key enzymes, including pyruvate dehydrogenase (PDH). The enzyme carnitine acetyltransferase (CAT) mitigates this by converting excess acetyl-CoA to acetylcarnitine, which can then be exported from the mitochondria. This process frees up CoASH, allowing mitochondrial metabolic pathways to continue functioning optimally. nih.gov

The use of hyperpolarized 13C-labeled substrates has been instrumental in demonstrating this buffering capacity in real-time. In studies using hyperpolarized [2-13C]pyruvate, researchers can simultaneously observe the flux of pyruvate to acetyl-CoA (via its decarboxylation to 13C-bicarbonate) and its diversion into the acetylcarnitine pool. ahajournals.orgnih.govahajournals.org

In one key study, stimulating PDH activity with dichloroacetate (B87207) in vivo led to a 35% increase in the production of [1-13C]acetylcarnitine from the labeled pyruvate, alongside a 33% increase in the total acetylcarnitine pool. ahajournals.orgnih.gov This occurred without a change in the rate of 13C-label incorporation into citrate, indicating that the excess acetyl-CoA generated from pyruvate was effectively buffered by the carnitine pool. ahajournals.org Conversely, when cardiac workload was increased (increasing the demand for acetyl-CoA in the TCA cycle), the production of [1-13C]acetylcarnitine decreased, suggesting that the acetylcarnitine pool was being used to replenish acetyl-CoA. ahajournals.orgnih.gov These studies elegantly demonstrate that the cycling of acetyl-CoA through the acetylcarnitine pool is a key mechanism for matching instantaneous acetyl-CoA supply with metabolic demand, thereby maintaining the critical acetyl-CoA/CoASH ratio. ahajournals.org

Table 4: Research Findings on L-Carnitine's Role in Acetyl-CoA/CoASH Ratio Maintenance

| Experimental Condition | Labeled Probe | Observed Change in [1-13C]acetylcarnitine | Conclusion | Reference |

|---|---|---|---|---|

| PDH stimulation (Dichloroacetate) | Hyperpolarized [2-13C]pyruvate | 35% increase in production | Excess acetyl-CoA is buffered by conversion to acetylcarnitine. | ahajournals.orgnih.gov |

| Increased cardiac workload (Dobutamine) | Hyperpolarized [2-13C]pyruvate | 37% decrease in production | Acetylcarnitine pool provides a source of acetyl-CoA to meet increased demand. | ahajournals.orgnih.gov |

Mechanistic Studies in Diverse Non Human Biological Systems

In Vitro Cellular Models for Carnitine Transport and Metabolism

In vitro models, including both established cell lines and primary cell cultures, are instrumental in dissecting the molecular pathways involving L-carnitine. The use of L-Carnitine-13C Chloride in these systems allows for precise tracing of the molecule's fate within the cell.

Cultured Cell Lines in Metabolic Tracing Experiments

Metabolic tracing experiments using cultured cell lines have become a cornerstone for understanding cellular metabolism. nih.gov By substituting standard L-carnitine with its 13C-labeled counterpart, researchers can track its uptake, conversion, and downstream effects with high fidelity using techniques like mass spectrometry. nih.govmdpi.com

Studies have demonstrated that L-carnitine is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a fundamental process for energy production. oregonstate.eduimrpress.comscielo.brnih.gov The use of 13C-labeled L-carnitine allows for the direct observation of this transport and its impact on mitochondrial function. biorxiv.org For instance, in cancer cell lines like HepG2 and SMMC-7721, L-carnitine has been shown to influence cellular metabolism and growth, and the use of labeled carnitine can help delineate these effects from those of other metabolic precursors. plos.org

Research using 13C-labeled fatty acids has shown that fatty acid oxidation is a robust process in both proliferating and oxidative cells, though the downstream metabolic pathways differ significantly. nih.gov In proliferating cells, a notable portion of the carbon from fatty acid oxidation exits the canonical TCA cycle as citrate (B86180). nih.gov The carnitine shuttle, which facilitates the transport of acetyl-units out of the mitochondria, has been identified as a significant pathway for producing nuclear-cytosolic acetyl-CoA, independent of the traditional citrate-dependent route. biorxiv.org This has been demonstrated through 13C6-glucose tracing experiments which show the formation of acetylcarnitine. biorxiv.org

The transport of L-carnitine into cells is mediated by specific transporters, such as OCTN2 (Organic Cation Transporter Novel 2). frontiersin.orgmdpi.com Studies in Caco-2 cells, a human colon adenocarcinoma cell line, have shown that L-carnitine uptake is a saturable, high-affinity, and sodium-dependent process, characteristic of OCTN2-mediated transport. physiology.org Similarly, in motor neuron-like NSC-34 cell lines, L-carnitine uptake is dependent on time, temperature, concentration, sodium, pH, and energy, with both OCTN1 and OCTN2 transporters being involved. nih.gov

| Cell Line | Experimental Focus | Key Findings | References |

|---|---|---|---|

| Proliferating vs. Oxidative Cells | Fatty Acid Oxidation Pathways | Both cell types exhibit robust fatty acid β-oxidation, but downstream TCA cycle engagement differs. Proliferating cells show a significant portion of FAO-derived citrate exiting the canonical TCA cycle. | nih.gov |

| Cancer Cell Lines (ACLY/ACSS2 DKO) | Acetyl-CoA Metabolism | The carnitine shuttle provides an alternative route for nuclear-cytosolic acetyl-CoA synthesis, enabling glucose-dependent lipogenesis even without ACLY. | biorxiv.org |

| Caco-2 | Carnitine Transport | L-carnitine uptake is mediated by a high-affinity, Na+-dependent carrier system (OCTN2). | physiology.org |

| NSC-34 | Carnitine Transport in ALS Model | L-carnitine uptake involves OCTN1 and OCTN2 transporters and is altered in a mutant ALS model. | nih.gov |

Primary Cell Cultures for Specific Tissue Responses

Primary cell cultures offer a model system that more closely resembles the in vivo state of specific tissues. The use of this compound in these cultures can reveal tissue-specific nuances in carnitine metabolism and response. For example, primary cultures of human corneal epithelial cells have been used to study the osmoprotective properties of L-carnitine. mdpi.com In these cells, L-carnitine uptake is regulated by the OCTN2 transporter and helps to reduce apoptosis in response to hypertonic conditions. mdpi.com

In the context of airway epithelial cells, L-carnitine has been shown to promote the expression of CPT1A, a key enzyme in fatty acid oxidation, which can have a protective effect against cellular apoptosis induced by stressors like cigarette smoke. frontiersin.org Studies on primary cultured thymocytes have been used to compare the metabolic effects of L-carnitine on normal cells versus cancer cells. plos.org Furthermore, research on rat aortic endothelial cells from hypertensive rats has revealed reduced L-carnitine transport compared to cells from non-hypertensive rats, suggesting a role for altered carnitine metabolism in cardiovascular disease. plos.org

Ex Vivo Organ Perfusion Models (e.g., Isolated Heart, Liver, Kidney)

Ex vivo organ perfusion systems provide a bridge between in vitro and in vivo research, allowing for the study of an entire organ in a controlled environment. frontierspartnerships.org The introduction of this compound into the perfusate enables the detailed investigation of organ-specific metabolic pathways. semanticscholar.orgresearchgate.net

Investigation of Organ-Specific Carnitine Metabolism and Fluxes

The heart, liver, and kidneys are primary sites of carnitine synthesis and activity. oregonstate.edupharmaffiliates.com Ex vivo perfusion of these organs with this compound allows for the precise measurement of carnitine uptake, its conversion to acylcarnitines, and its role in organ-specific metabolic fluxes. frontiersin.orgnih.govmdpi.com

In the heart, L-carnitine is essential for fatty acid oxidation, the primary energy source for cardiac muscle. oregonstate.edu Hyperpolarized [1-13C]acetyl-L-carnitine has been developed as a probe to investigate cardiac tricarboxylic acid (TCA) cycle activity in vivo, demonstrating the direct link between carnitine metabolism and mitochondrial function. nih.govnih.gov

The liver is a central hub for carnitine biosynthesis and plays a key role in fatty acid metabolism. oregonstate.edunih.gov Ex vivo liver perfusion models have been used to study the potential of L-carnitine to improve the viability of donor livers, particularly those with high fat content (steatosis). semanticscholar.orgresearchgate.netnih.gov By adding L-carnitine to the perfusate, researchers have observed a reduction in hepatic triglyceride content, suggesting enhanced fatty acid β-oxidation. semanticscholar.org

In the kidneys, L-carnitine is involved in the reabsorption process to maintain homeostasis. oregonstate.edu Ex vivo perfusion of isolated rat kidneys has been used to assess the protective effects of L-carnitine and its derivatives against ischemia-reperfusion injury, a common issue in organ transplantation. mdpi.com The addition of propionyl-L-carnitine to the preservation solution was shown to maintain normal renal function and reduce tissue damage. mdpi.com

Assessment of Metabolic Adaptations under Defined Experimental Conditions

Ex vivo organ perfusion allows for the manipulation of experimental conditions to study metabolic adaptations. For instance, by inducing ischemia and reperfusion in an isolated kidney model, researchers can assess how L-carnitine supplementation in the perfusion fluid mitigates injury. mdpi.com Studies have shown that adding carnitine to the preservation solution slows the increase in lactate (B86563) dehydrogenase (LDH) levels, a marker of cell damage, and reduces malondialdehyde levels, an indicator of lipid peroxidation. mdpi.com

In the context of liver transplantation, normothermic machine perfusion (NMP) is being explored as a way to preserve and even improve the function of donor organs. semanticscholar.orgnih.gov The addition of a "defatting cocktail" containing L-carnitine to the perfusate during NMP of steatotic human livers has been shown to reduce hepatic triglyceride content and improve metabolic function. semanticscholar.orgresearchgate.net These studies highlight the potential for therapeutic interventions during ex vivo perfusion to enhance organ viability.

| Organ | Experimental Model | Key Findings | References |

|---|---|---|---|

| Heart | Hyperpolarized [1-13C]acetyl-L-carnitine in rats | Directly probes cardiac TCA cycle activity and mitochondrial function. | nih.govnih.gov |

| Liver | Normothermic machine perfusion of human livers | L-carnitine in the perfusate reduces hepatic triglyceride content and improves metabolic function in steatotic livers. | semanticscholar.orgresearchgate.netnih.gov |

| Kidney | Isolated perfused rat kidney | Propionyl-L-carnitine in preservation solution protects against ischemia-reperfusion injury. | mdpi.com |

In Vivo Animal Model Research (e.g., Rodent, Invertebrate Systems)

In vivo animal models are indispensable for understanding the systemic effects of L-carnitine and its metabolism. The use of this compound in these models allows for tracing its distribution, metabolism, and excretion throughout the entire organism. mdpi.compharmaffiliates.commdpi.comgoogle.com

Rodent models, particularly rats, have been extensively used to study the role of L-carnitine in various physiological and pathological states. For example, in a rat model of type 1 diabetes, L-carnitine supplementation was shown to increase the flux of [1-13C]pyruvate through the pyruvate (B1213749) dehydrogenase complex in the heart, indicating improved glucose oxidation. mdpi.com This was assessed using hyperpolarized magnetic resonance imaging, a non-invasive technique that can track the metabolic fate of 13C-labeled substrates in real-time. mdpi.com

In studies on neurotoxicity in rats, L-carnitine has demonstrated protective effects against brain injury induced by insecticides by mitigating oxidative stress and inflammation. nih.gov Research in spontaneously hypertensive rats has shown that L-carnitine can restore endothelial function and ameliorate high blood pressure. plos.org

Invertebrate models also offer valuable insights into the fundamental roles of L-carnitine. For instance, studies in insects have been crucial in establishing carnitine as a vitamin-like nutrient (Vitamin BT) in some species. physiology.org The antioxidant properties of L-carnitine have also been demonstrated in invertebrates, where it can protect against oxidative stress-induced injury. researchgate.net

The gut microbiota plays a significant role in the metabolism of dietary L-carnitine. Studies in rats and humans have shown that gut bacteria can convert L-carnitine to trimethylamine (B31210) (TMA), with γ-butyrobetaine as an intermediate. pnas.org The use of labeled L-carnitine can help to trace these microbial metabolic pathways and understand their contribution to systemic carnitine homeostasis and the production of metabolites with potential health implications.

Microbial Metabolism of L-Carnitine-¹³C Chloride

The gut microbiome is a critical mediator of L-carnitine metabolism, transforming it into compounds that can significantly impact host physiology. nih.govfaimallusr.com The use of L-Carnitine-¹³C Chloride and other labeled variants has been fundamental in identifying the specific bacteria and enzymatic pathways involved.

Bacteria can metabolize L-carnitine through several distinct anaerobic and aerobic pathways. mdpi.comfaimallusr.comoup.com One major anaerobic pathway, prevalent in the human gut, involves the conversion of L-carnitine into γ-butyrobetaine (γBB). nih.govpnas.org This transformation is carried out by various community members, including those possessing the caiTABCDE gene operon, such as Escherichia coli. jci.orgnih.gov

A subsequent step, the conversion of γBB to TMA, appears to be inducible by diet and is not as widespread among gut commensals. cloudfront.netjci.org Extensive research has identified Emergencia timonensis, a Clostridiales bacterium, as capable of converting γBB to TMA. jci.org This bacterium possesses the γ-butyrobetaine utilization (bbu) gene cluster, which encodes the enzymes necessary for this transformation. nih.gov

Another pathway involves a Rieske-type oxygenase/reductase, CntA/B, which can convert L-carnitine directly to TMA. bmj.compnas.org However, this enzyme requires oxygen, suggesting its activity may be limited to facultative anaerobes near the gut epithelium, rather than the highly anoxic environment of the intestinal lumen. jci.orgnih.gov

Table 3: Identified Bacterial Pathways for L-Carnitine Metabolism

| Pathway | Key Intermediate(s) | Enzyme/Gene Cluster | Bacterial Example(s) | Environment | Citation |

|---|---|---|---|---|---|

| L-carnitine → γBB → TMA | γ-Butyrobetaine (γBB) | cai operon (Step 1), bbu cluster (Step 2) | E. coli (Step 1), Emergencia timonensis (Step 2) | Anaerobic | jci.orgnih.gov |

| L-carnitine → TMA | Malic semialdehyde | Carnitine monooxygenase (CntA/B) | Acinetobacter calcoaceticus, Serratia marcescens | Aerobic | mdpi.compnas.org |

| L-carnitine → Crotonobetaine → γBB | Crotonobetaine | L-carnitine dehydratase, Crotonobetaine reductase | Enterobacteriaceae family | Anaerobic | oup.comresearchgate.net |

The metabolic activities of the gut microbiota are not isolated; they directly influence the host's metabolic state. The production of TMA from dietary L-carnitine is a prime example of this host-microbe metabolic crosstalk. nih.govresearchgate.net After gut bacteria generate TMA from L-carnitine, it is absorbed into the host's bloodstream, transported to the liver, and rapidly oxidized by host FMO enzymes to form TMAO. explorationpub.commdpi.com

Isotope tracer studies using labeled L-carnitine in humans and mice have demonstrated that dietary habits profoundly influence this process. nih.govjci.org Omnivores, for example, produce significantly more TMAO from an L-carnitine challenge than vegans or vegetarians, a difference attributed to the composition of their gut microbiota. nih.govnatap.org Chronic dietary L-carnitine supplementation in mice alters the cecal microbial community, leading to a markedly enhanced capacity for TMA and TMAO synthesis. nih.gov This demonstrates a diet-inducible microbial phenotype that can alter host metabolism. The link between microbial TMAO production and host health, particularly cardiovascular disease, underscores the critical importance of this interplay. nih.govfaimallusr.commdpi.com

The relationship is complex, with specific bacterial taxa being associated with plasma TMAO levels. nih.govmedrxiv.org However, the abundance of known TMA-producing genes, like cntA, does not always predict TMAO production in the host, suggesting that other microbial genes and metabolic activities are involved. bmj.comahajournals.org This highlights the need for functional assays, such as oral carnitine challenge tests, to accurately assess the TMAO-producing capacity of an individual's microbiome. bmj.comnih.gov

Theoretical and Computational Approaches in 13c Tracing Research

Metabolic Flux Analysis (MFA) Algorithms for 13C-Labeled Data

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. frontiersin.orgnih.gov When combined with 13C labeling experiments, it becomes 13C-MFA, a gold standard for determining intracellular fluxes with high precision. sci-hub.semdpi.com The core of 13C-MFA lies in mathematical modeling that connects the distribution of 13C isotopes in metabolites to the underlying metabolic fluxes. frontiersin.org

The general workflow of 13C-MFA involves several key steps. First, a specific 13C-labeled substrate, such as [U-13C]glucose or [1,2-13C]acetyl-L-carnitine, is introduced into the cell culture. nih.govnih.gov As the cells metabolize this substrate, the 13C atoms are incorporated into various downstream metabolites. The distribution of these isotopes within the metabolites, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgmdpi.com

These experimentally measured MIDs are then compared to MIDs predicted by a computational model of the cell's metabolic network. The model consists of a set of biochemical reactions and the corresponding atom transitions. Algorithms are then employed to estimate the metabolic fluxes that best explain the observed labeling patterns by minimizing the difference between the experimental and predicted MIDs. biorxiv.org

Several types of MFA algorithms have been developed to analyze 13C-labeled data. These can be broadly categorized based on whether the system is at an isotopic steady state or in a dynamic state.

Stationary MFA: This is the most common approach and assumes that both the metabolic fluxes and the isotopic labeling of metabolites are constant over time. mdpi.com

Instationary MFA (INST-MFA): This method is applied to systems that are not at an isotopic steady state, allowing for the analysis of metabolic dynamics over short time scales. mdpi.com

Dynamic MFA (DMFA): This advanced approach can be used for systems where the metabolic fluxes themselves are changing over time. sci-hub.se

The choice of algorithm and the specific 13C-labeled substrate are crucial for the accuracy of the flux estimations. For instance, a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose is often used to ensure high ¹³C enrichment in a wide range of metabolites. mdpi.com

A key aspect of MFA is the use of computational software to perform the complex calculations. Programs like Metran and Isodyn are used to estimate fluxes and perform statistical analyses to determine the confidence intervals of the calculated fluxes. sci-hub.seub.edu These tools take into account the metabolic network, the labeling pattern of the tracer, and the measured MIDs to generate a quantitative map of cellular metabolism. biorxiv.org

| MFA Algorithm Type | Description | Typical Application |

| Stationary MFA | Assumes constant metabolic fluxes and isotopic labeling. | Analysis of cells at a metabolic and isotopic steady state. |

| Instationary MFA (INST-MFA) | Accounts for changes in isotopic labeling over time. | Short-term labeling experiments to study metabolic dynamics. mdpi.com |

| Dynamic MFA (DMFA) | Models systems where metabolic fluxes are not constant. | Analysis of metabolic responses to perturbations over time. sci-hub.se |

Computational Modeling of Carnitine Metabolic Networks

Computational modeling plays a pivotal role in understanding the complex network of reactions involving carnitine and its derivatives. These models provide a framework for integrating experimental data, such as that obtained from 13C tracing with L-Carnitine-13C Chloride, to simulate and predict metabolic behavior.

A crucial first step in modeling carnitine metabolism is the construction of a comprehensive metabolic network. This network map includes all the relevant biochemical reactions, enzymes, and transport processes. For carnitine, this would encompass reactions like the carnitine palmitoyltransferase (CPT) system, which is responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. bioone.org

Once the network is established, mathematical models can be developed to simulate the flow of metabolites through the network. These models are often based on a system of ordinary differential equations (ODEs) that describe the rate of change of each metabolite concentration. The parameters of these models, such as enzyme kinetic constants, can be estimated from experimental data.

In the context of 13C tracing, these models are extended to include the flow of isotopes. This allows for the simulation of mass isotopomer distributions for various metabolites in the carnitine network. By comparing these simulated distributions with experimental data from this compound tracing, researchers can refine the model and gain a more accurate understanding of the fluxes through different pathways.

For example, a study using [1,2-¹³C]acetyl-L-carnitine demonstrated that it contributed to about 10% of the lipogenic acetyl-CoA pool. nih.gov This type of quantitative information is invaluable for understanding the role of acetyl-L-carnitine (B1666533) as a source of acetyl units for lipid synthesis. nih.gov

Furthermore, computational models can be used to perform in silico experiments to predict the effects of genetic or environmental perturbations on carnitine metabolism. For instance, a model could be used to simulate the impact of inhibiting the CPT1C enzyme on fatty acid metabolism, as has been explored in cancer cells. ijbs.com

The development of genome-scale metabolic models (GEMs) has further enhanced the capabilities of computational modeling. biorxiv.org These models encompass a large portion of an organism's known metabolic reactions and can be used to study metabolism at a systems level. embopress.org By integrating 13C tracing data into these large-scale models, a more global understanding of how carnitine metabolism interacts with other cellular processes can be achieved.

| Modeling Approach | Description | Application in Carnitine Research |

| Metabolic Network Reconstruction | Mapping of all relevant biochemical reactions and transport processes. | Defining the pathways involved in carnitine synthesis, transport, and utilization. |

| Kinetic Modeling | Using differential equations to describe metabolite concentration changes. | Simulating the dynamics of carnitine and its acyl-derivatives. |

| Isotope-based Modeling | Incorporating the flow of stable isotopes through the network. | Quantifying fluxes in the carnitine network using this compound tracing data. |

| Genome-Scale Modeling (GEMs) | Comprehensive models of an organism's metabolism. | Studying the system-level effects of carnitine metabolism. biorxiv.orgembopress.org |

Isotope Tracing Data Integration with Omics Technologies (e.g., Metabolomics, Fluxomics)

The true power of 13C tracing with this compound is realized when it is integrated with other "omics" technologies, such as metabolomics and fluxomics. This multi-omics approach provides a more holistic view of cellular metabolism by combining information on metabolite levels, metabolic fluxes, and the underlying genetic and protein machinery.

Metabolomics , the large-scale study of small molecules (metabolites) within a biological system, provides a snapshot of the metabolic state of a cell. When combined with 13C tracing, it allows for the identification and quantification of labeled metabolites, providing the raw data for MFA. universiteitleiden.nl Untargeted metabolomics can help in the discovery of novel metabolites and pathways influenced by carnitine metabolism. For instance, deep labeling experiments, where a large portion of the carbon sources are 13C-labeled, can help identify previously unknown metabolites synthesized by cells. nih.gov

Fluxomics , which is essentially synonymous with MFA, focuses on the measurement of metabolic fluxes. universiteitleiden.nl The integration of metabolomics data (metabolite concentrations) with fluxomics data (reaction rates) is crucial for a complete understanding of metabolic regulation. For example, a change in a metabolic flux may or may not be accompanied by a change in the concentration of the corresponding metabolite, and understanding this relationship is key to deciphering regulatory mechanisms.

The integration of these different data types is often achieved through computational modeling. For instance, a study on breast cancer cells integrated transcriptomic, proteomic, phosphoproteomic, and fluxomic data within a genome-scale metabolic model to systematically chart the different layers of metabolic regulation. ub.edu This type of integrated analysis can reveal how changes at the gene and protein level translate into functional changes in metabolic fluxes.

Software tools and platforms are being developed to facilitate the visualization and integration of multi-omics data. Escher-Trace, for example, is a web-based application that allows for the visualization of stable isotope tracing data in the context of metabolic pathways. researchgate.net Such tools are essential for interpreting the complex datasets generated by multi-omics studies.

In the context of carnitine research, an integrated omics approach could be used to:

Identify the genetic and regulatory factors that control carnitine uptake and metabolism.

Understand how carnitine supplementation affects the global metabolic landscape of a cell.

Discover biomarkers related to carnitine metabolism that are indicative of certain disease states.

A study on septic shock patients, for example, used pharmacometabolomics to identify metabolic profiles that could predict a patient's response to L-carnitine treatment. nih.gov This highlights the potential of integrated omics approaches to advance personalized medicine.

| Omics Technology | Information Provided | Integration with 13C Tracing |

| Metabolomics | Snapshot of metabolite levels. | Provides the mass isotopomer distribution data for MFA. universiteitleiden.nl |

| Fluxomics | Measurement of metabolic reaction rates. | The core output of 13C-MFA. universiteitleiden.nl |

| Transcriptomics | Gene expression levels. | Correlating gene expression with metabolic fluxes. ub.edu |

| Proteomics | Protein abundance and modifications. | Linking enzyme levels and activity to metabolic fluxes. ub.edu |

Historical Evolution of Stable Isotope Tracing in Carnitine Research

Early Applications of Isotopes in Carnitine Biochemistry and Metabolism

Before the widespread availability of stable isotope analysis, the foundational principles of carnitine metabolism were elucidated using radioactive isotopes, primarily Carbon-14 (¹⁴C) and Tritium (³H). These early studies were pivotal in establishing the fundamental biochemistry of carnitine, including its biosynthetic pathway and its distribution across different tissues.

Researchers utilized radiolabeled precursors, such as [¹⁴C]trimethyllysine or [³H]butyrobetaine, to trace the synthesis of carnitine in animal models. By administering these labeled compounds and subsequently measuring the radioactivity in carnitine isolated from various organs, scientists could identify the sites of synthesis and storage. Seminal work in this area demonstrated that in mammals like the rat, the complete biosynthetic pathway from trimethyllysine to carnitine occurs predominantly in the liver and, to a lesser extent, the testes and kidneys. However, tissues with the highest carnitine concentrations, such as skeletal and cardiac muscle, were found to have little to no synthetic capability. This critical discovery, made possible by radiotracing, established that muscle tissue is dependent on carnitine uptake from circulation, which is supplied by the liver.

These early isotopic studies also mapped the fate of carnitine itself. By administering [¹⁴C]L-carnitine, researchers could track its absorption, tissue-specific uptake, and excretion. The findings revealed a highly efficient renal conservation mechanism, where the majority of filtered carnitine is reabsorbed, underscoring its physiological importance.

The table below summarizes representative findings from early radiotracer studies, illustrating the differential distribution of newly synthesized carnitine, a key insight derived from these methods.

| Tissue | Relative [¹⁴C]L-Carnitine Concentration (Post-injection of [¹⁴C]Precursor) | Key Metabolic Implication |

| Liver | High | Primary site of L-carnitine biosynthesis. |

| Kidney | Moderate to High | Site of biosynthesis and critical for reabsorption. |

| Skeletal Muscle | Low (initially), increasing over time | Not a site of synthesis; relies on uptake from circulation. |

| Heart | Low (initially), increasing over time | High demand and concentration, but dependent on external supply. |

| Brain | Very Low | Limited synthesis and/or transport across the blood-brain barrier. |

Table 8.1: A representative summary of tissue distribution patterns observed in early radiotracer studies of L-carnitine biosynthesis. The data demonstrates the localization of synthesis versus storage.

While invaluable, the use of radioisotopes presented significant limitations, primarily the exposure to ionizing radiation. This restricted their application in human subjects, especially in pediatric or obstetric research, creating a need for safer, non-radioactive tracing methods.

Technological Advancements Driving ¹³C-Labeled Carnitine Studies

The transition from radioactive to stable isotopes, particularly Carbon-13 (¹³C), marked a new era in carnitine research, driven largely by advancements in mass spectrometry (MS). The development and refinement of Gas Chromatography-Mass Spectrometry (GC-MS) and, more significantly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provided the necessary sensitivity and specificity to detect the minute mass difference between a native molecule and its ¹³C-labeled counterpart.

L-Carnitine-¹³C Chloride and other stable-isotope labeled carnitines became powerful tools for in vivo kinetic studies in humans. Unlike radioactive tracers, stable isotopes are non-radioactive and can be used safely across all populations. This has been particularly transformative for studying metabolic disorders and nutrient kinetics in infants and pregnant women.

LC-MS/MS methodology allows for the precise quantification of both the unlabeled (endogenous) and ¹³C-labeled (exogenous tracer) forms of carnitine and its various acyl-esters in biological fluids like plasma and urine. By administering a known amount of a ¹³C-labeled carnitine tracer, such as L-Carnitine-¹³C Chloride, and monitoring the change in the ratio of labeled to unlabeled molecules over time, researchers can calculate key metabolic parameters. These include:

Metabolic Flux: The rate of conversion of L-carnitine to acylcarnitines, providing a direct measure of fatty acid and amino acid oxidation pathways.

Turnover Rate: The speed at which the body's carnitine pool is synthesized and degraded or excreted.

Bioavailability and Absorption: The efficiency of carnitine absorption from the gut.

Whole-Body Pool Size: The total amount of carnitine available in the body.

For example, studies investigating fatty acid oxidation (FAO) utilize stable isotopes to trace the flow of carbon atoms from a labeled fatty acid (e.g., [¹³C]palmitate) into the acylcarnitine pool. The appearance of [¹³C]acetylcarnitine in the blood is a direct indicator of mitochondrial FAO flux. The use of L-Carnitine-¹³C Chloride in isotopic dilution studies allows for the accurate quantification of these acylcarnitine pools, correcting for analytical variability and providing precise concentration data.

The following table presents data typical of a kinetic study using ¹³C-labeled carnitine to assess metabolic parameters in different physiological states.

| Metabolic Parameter | Control Subject | Subject with FAO Disorder | Unit of Measurement | Methodological Basis |

| Carnitine Pool Size | 18.5 | 12.3 | mmol | Isotope Dilution with L-Carnitine-¹³C Chloride |

| Carnitine Fractional Synthesis Rate | 1.9 | 1.5 | %/day | Isotopic Enrichment Plateau |

| [¹³C]Acetylcarnitine Flux | 2.4 | 0.8 | µmol/kg/hr | [¹³C]Palmitate infusion & LC-MS/MS analysis |

| Plasma Free Carnitine Turnover | 15.2 | 22.8 | hours | Tracer Decay Curve Analysis |

Table 8.2: Representative kinetic data obtained from stable isotope studies using ¹³C-labeled tracers and LC-MS/MS. Such studies allow for quantitative comparison of carnitine dynamics and fatty acid oxidation (FAO) between healthy individuals and those with metabolic disorders.

These technological advancements have enabled a deeper, more dynamic understanding of carnitine's role in intermediary metabolism. The use of L-Carnitine-¹³C Chloride and related stable isotopes has become the gold standard for diagnosing and monitoring inborn errors of metabolism and for conducting nutritional research that was previously unfeasible.

Challenges and Limitations in L Carnitine 13c Chloride Research

Isotope Dilution Effects and Pool Size Considerations in Tracing

A significant challenge in using L-Carnitine-13C Chloride as a tracer is accounting for isotope dilution. The administered labeled carnitine mixes with the endogenous, unlabeled L-carnitine pool within the biological system. The size of this endogenous pool can vary significantly between individuals and tissues, affecting the interpretation of tracer data. For instance, skeletal and cardiac muscles contain the vast majority of the body's carnitine, and this large pool equilibrates slowly with the plasma pool. nih.govbevital.no This slow turnover can make it difficult to achieve a steady-state labeling required for accurate flux analysis, especially in short-term experiments. frontiersin.org

Table 1: Factors Influencing Isotope Dilution and Pool Size in L-Carnitine Tracing

| Factor | Description | Implication for Research |

| Endogenous Pool Size | The amount of naturally present, unlabeled L-carnitine in various tissues. | Large and slowly equilibrating pools, particularly in muscle, can complicate the achievement of isotopic steady state. nih.govbevital.no |

| Dietary Intake | L-carnitine obtained from food sources, primarily red meat and dairy products. bevital.no | Contributes to the unlabeled pool, diluting the tracer and requiring careful dietary control in studies. |

| Endogenous Biosynthesis | L-carnitine synthesized within the body, mainly in the liver and kidneys. nih.gov | Adds to the unlabeled pool, influencing the overall isotopic enrichment. |

| Bioavailability | The fraction of administered L-carnitine that reaches systemic circulation. | Varies with dose; higher supplemental doses have lower bioavailability than dietary carnitine. nih.gov |

| Gut Microbiota Metabolism | Conversion of L-carnitine to other metabolites like TMA by intestinal bacteria. frontiersin.orgmdpi.com | Can alter the fate of the tracer, potentially leading to misinterpretation of metabolic pathways. |

Methodological Standardization and Reproducibility in 13C Tracing Experiments

Ensuring methodological standardization and reproducibility is a critical challenge in ¹³C tracing studies, including those with L-Carnitine-¹³C Chloride. Variations in experimental protocols can significantly impact the results and their comparability across different studies. frontiersin.org Key areas requiring standardization include the tracer administration protocol (bolus vs. continuous infusion), the duration of labeling, and sample collection and preparation techniques. frontiersin.org For example, the choice of labeling duration is crucial for capturing the dynamics of specific metabolic pathways; short-term labeling may be sufficient for rapid turnover pathways, while longer periods are needed for pathways with slower kinetics. frontiersin.orgnumberanalytics.com

Sample preparation, including quenching of metabolic activity and extraction of metabolites, must be optimized and consistently applied to prevent alterations in metabolite levels and isotopic compositions. numberanalytics.com The analytical platform used, whether mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, also introduces variability. Instrument settings, data acquisition protocols, and data processing techniques need to be carefully controlled and reported to ensure reproducibility. numberanalytics.comrsc.org The lack of standardized reference materials for all acylcarnitine species further complicates quantitative analysis, often requiring extrapolation from calibrations of similar compounds. bevital.no

Signal-to-Noise Ratio and Sensitivity in 13C NMR Applications

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the specific position of ¹³C labels within a molecule, its application in L-Carnitine-¹³C Chloride research is often limited by its inherently low sensitivity. rsc.orgfrontiersin.org The low natural abundance of ¹³C (about 1.1%) and its smaller gyromagnetic ratio compared to protons (¹H) result in a significantly weaker NMR signal. frontiersin.orgacs.org This necessitates the use of highly concentrated samples or long acquisition times to achieve an adequate signal-to-noise (S/N) ratio, which may not always be feasible, especially with precious biological samples. frontiersin.orgresearchgate.net

The challenge of low sensitivity is particularly pronounced for certain carbon atoms in the carnitine molecule, such as quaternary carbons, which have long relaxation times and thus produce weaker signals. frontiersin.orgnih.gov While techniques like polarization transfer (e.g., DEPT) can enhance the signal for protonated carbons, they may not be applicable to all carbons of interest in the L-carnitine structure. acs.org Hyperpolarization techniques can dramatically increase the signal, but this enhancement is transient, making it suitable for short-term flux analysis but challenging for detailed, long-term isotopomer analysis. rsc.orgresearchgate.net

Table 2: Comparison of NMR Sensitivity Enhancement Techniques

| Technique | Principle | Advantages | Limitations |

| Signal Averaging | Acquiring and summing multiple spectra. | Simple to implement. | Time-consuming; S/N increases only with the square root of the number of scans. aiinmr.com |

| High-Field Magnets | Using stronger magnetic fields. | Increases signal dispersion and sensitivity. | High cost of instrumentation. acs.org |

| Cryogenic Probes | Cooling the detection coil to reduce thermal noise. | Significantly improves S/N ratio. | High initial and maintenance costs. acs.org |

| Polarization Transfer (e.g., DEPT) | Transfers magnetization from ¹H to ¹³C. | Can provide a theoretical 4-fold sensitivity gain for protonated carbons. acs.org | Not effective for quaternary carbons. nih.gov |

| Hyperpolarization (DNP) | Dramatically increases the nuclear spin polarization before measurement. | Can increase signal by over 10,000-fold. sigmaaldrich.com | The enhanced signal is short-lived, limiting it to rapid kinetic studies. rsc.orgresearchgate.net |

Interpretation of Complex Isotopic Labeling Patterns

Interpreting the complex isotopic labeling patterns that result from the metabolism of L-Carnitine-¹³C Chloride is a formidable challenge. nih.gov The mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue (molecules differing only in their isotopic composition), can be difficult to decipher intuitively. nih.govresearchgate.net This complexity arises from the intricate nature of metabolic networks, where multiple pathways can contribute to the synthesis of a single metabolite, and from the scrambling of labels through reversible reactions and metabolic cycles. frontiersin.org

For example, when ¹³C-labeled acetyl-CoA derived from the beta-oxidation of fatty acids (a process facilitated by carnitine) enters the Krebs cycle, the label can be distributed among various intermediates in a complex manner. nih.gov To accurately determine metabolic fluxes from these labeling patterns, computational modeling is essential. nih.govfrontiersin.org These models require a known biochemical reaction network and combine the isotopic labeling data with other measurements, such as cellular uptake and secretion rates, to estimate fluxes. nih.gov However, the accuracy of these models depends on the completeness of the network knowledge and the quality of the experimental data. Furthermore, correcting the raw data for the natural abundance of ¹³C and other isotopes is a critical and computationally intensive step to ensure that the observed isotopic distributions are solely attributable to the introduced tracer. nih.govmdpi.com

Future Directions and Emerging Research Avenues for L Carnitine 13c Chloride

Integration with Advanced Non-Invasive Imaging Techniques

A significant area of development lies in the integration of L-Carnitine-13C Chloride with advanced non-invasive imaging techniques, most notably hyperpolarized Magnetic Resonance Spectroscopic Imaging (MRSI). Hyperpolarization dramatically increases the signal-to-noise ratio of ¹³C-labeled compounds by over 10,000-fold, enabling real-time, in vivo monitoring of metabolic pathways. researchgate.netmriquestions.com

Hyperpolarized MRSI for Metabolic Mapping:

The use of hyperpolarized [1-¹³C]pyruvate has been a cornerstone in clinical studies to visualize metabolic abnormalities. clinicaltrials.gov However, hyperpolarized L-carnitine derivatives, such as [1-¹³C]acetyl-L-carnitine, offer a more direct probe into fatty acid oxidation and the activity of the tricarboxylic acid (TCA) cycle. acs.orgismrm.org This is particularly valuable in studying cardiac and cancer metabolism. acs.orgnih.gov